

Shanciol H: A Technical Pharmacological Profile

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Compound of Interest

Compound Name: *Shanciol H*

Cat. No.: *B15295985*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for **Shanciol H** is limited. This document summarizes the current knowledge and provides representative experimental protocols and potential signaling pathways based on available information and methodologies for similar compounds.

Introduction

Shanciol H is a novel, naturally occurring phenanthrofurane isolated from the tubers of *Pleione bulbocodioides*[1][2]. As a member of the phenanthrofurane class of compounds, it is under preliminary investigation for its potential therapeutic properties. Early research suggests that **Shanciol H** may possess anti-inflammatory, anti-tumor, and antibacterial activities[3][4]. This technical guide provides a comprehensive overview of the known pharmacological profile of **Shanciol H**, details potential mechanisms of action, and outlines key experimental protocols for its further investigation.

Physicochemical Properties

Shanciol H is a phenolic compound with the molecular formula $C_{27}H_{26}O_7$ and a molecular weight of 462.49 g/mol [5]. It is classified as a natural product and is available from various chemical suppliers for research purposes[5][6][7].

Property	Value	Reference
Chemical Formula	C27H26O7	[5]
Molecular Weight	462.49 g/mol	[5]
CAS Number	1114905-55-3	[5][6][7]
Class	Phenanthrofurans, Phenols	[1][7]
Source	Pleione bulbocodioides	[1][2]

Pharmacological Profile

The pharmacological activities of **Shanciol H** are not yet extensively characterized. However, preliminary studies and the activities of extracts from its source plant suggest potential in the following areas:

Anti-inflammatory Activity

Extracts of *Pleione bulbocodioides*, the plant from which **Shanciol H** is isolated, have been shown to exhibit anti-inflammatory properties by inhibiting the STING/NF- κ B signaling pathway[6]. While direct evidence for **Shanciol H** is pending, this provides a strong rationale for investigating its anti-inflammatory potential through similar mechanisms.

Anti-tumor Activity

Phenanthrenes, the broader class to which **Shanciol H** belongs, are recognized as the main active anti-tumor components of *Pleione bulbocodioides*[4]. **Shanciol H** is specifically mentioned as a compound that can inhibit the proliferation of tumor cells to varying degrees[4]. Further research is required to quantify its cytotoxic and cytostatic effects on various cancer cell lines.

Antibacterial Activity

Shanciol H has demonstrated a strong inhibitory effect on the bacterium *Staphylococcus aureus*. In one study, it exhibited a more potent effect than the positive control, penicillin G sodium, at a concentration of 100 μ mol/L[3].

Quantitative Data (Hypothetical)

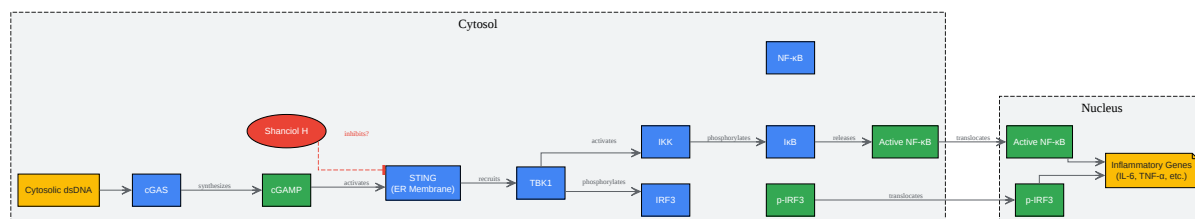
Specific quantitative data such as IC50, Ki, and EC50 values for **Shanciol H** are not yet available in the public domain. The following table is a template to illustrate how such data would be presented once determined through experimentation.

Assay Type	Target/Cell Line	Parameter	Value (nM)
Anti-inflammatory	LPS-stimulated RAW 264.7	IC50 (NO production)	TBD
	TNF- α -induced NF- κ B	IC50 (luciferase)	TBD
Anti-tumor	MCF-7 (Breast Cancer)	IC50 (viability)	TBD
	A549 (Lung Cancer)	IC50 (viability)	TBD
Antibacterial	S. aureus	MIC	TBD
Enzyme Inhibition	Target Enzyme	Ki	TBD
Receptor Binding	Target Receptor	Kd	TBD

Signaling Pathways

STING/NF- κ B Signaling Pathway

Based on studies of extracts from *Pleione bulbocodioides*, a plausible mechanism for the anti-inflammatory action of **Shanciol H** involves the inhibition of the STING/NF- κ B signaling pathway[6]. This pathway is a key regulator of the innate immune response.



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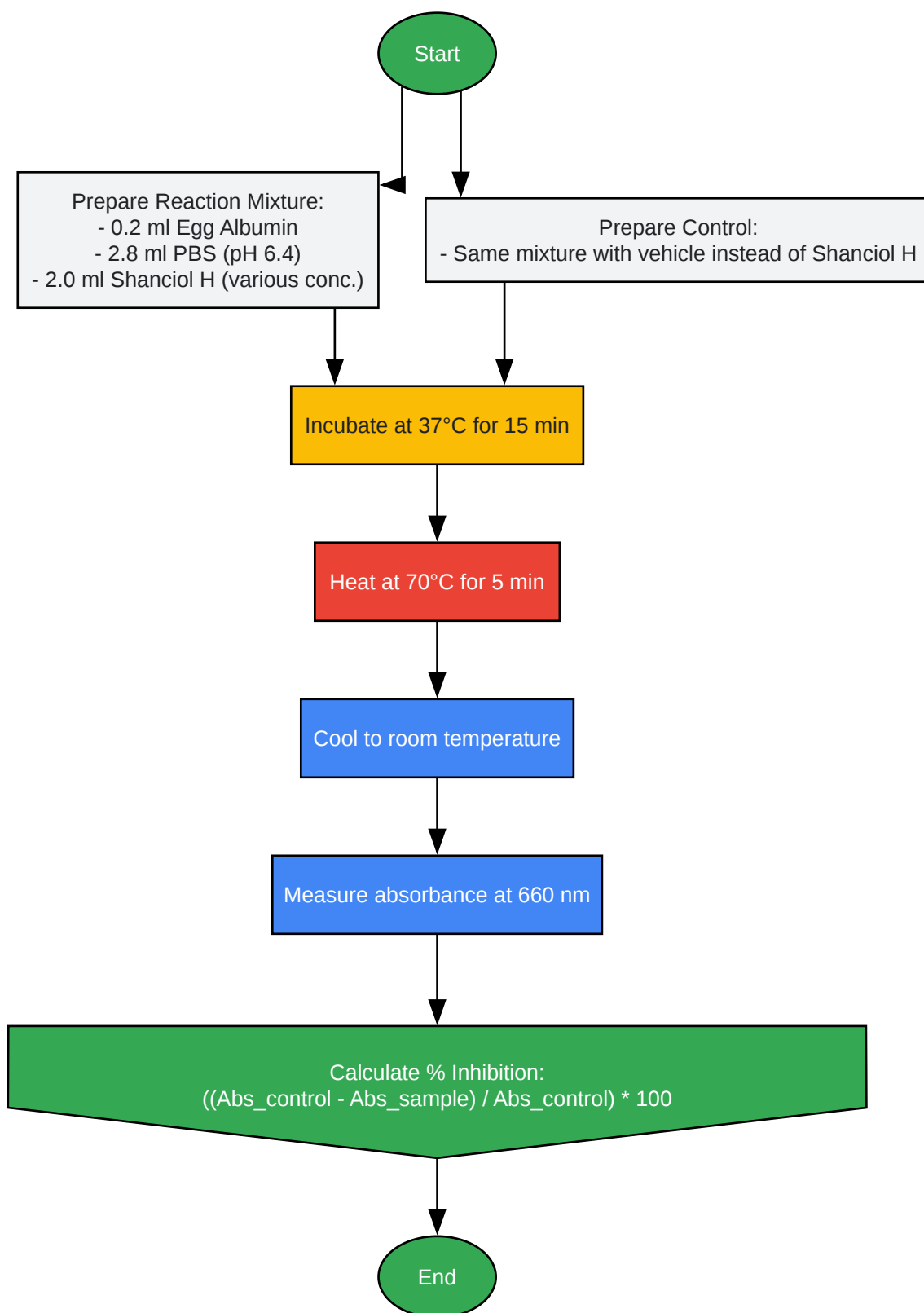
Caption: Potential inhibition of the STING/NF-κB pathway by **Shanciol H**.

Experimental Protocols

Detailed experimental protocols for **Shanciol H** have not been published. The following are representative protocols for assays relevant to its potential pharmacological activities.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

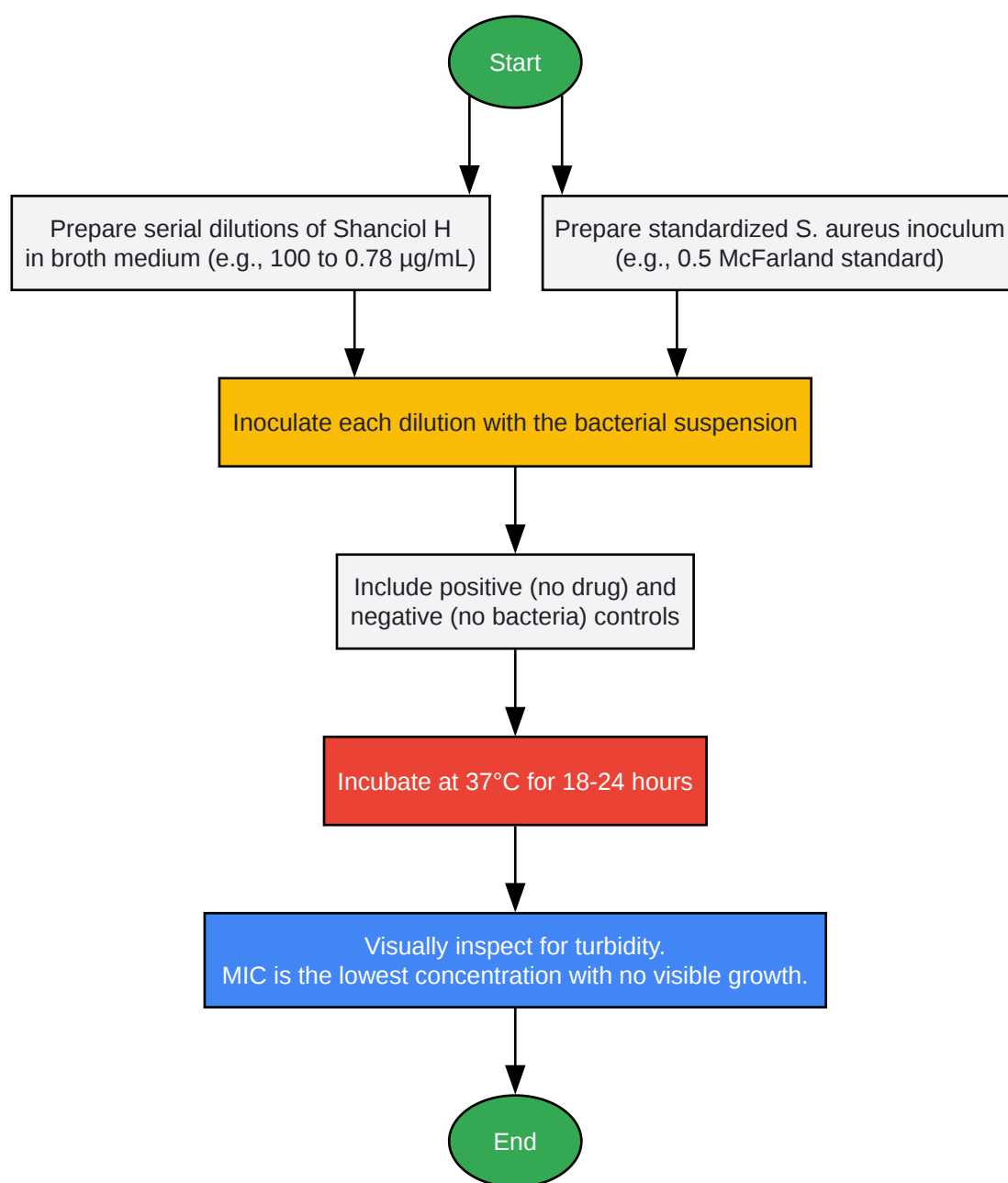


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Caption: Workflow for the in vitro anti-inflammatory albumin denaturation assay.

Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of **Shanciol H** that inhibits the visible growth of *Staphylococcus aureus*.

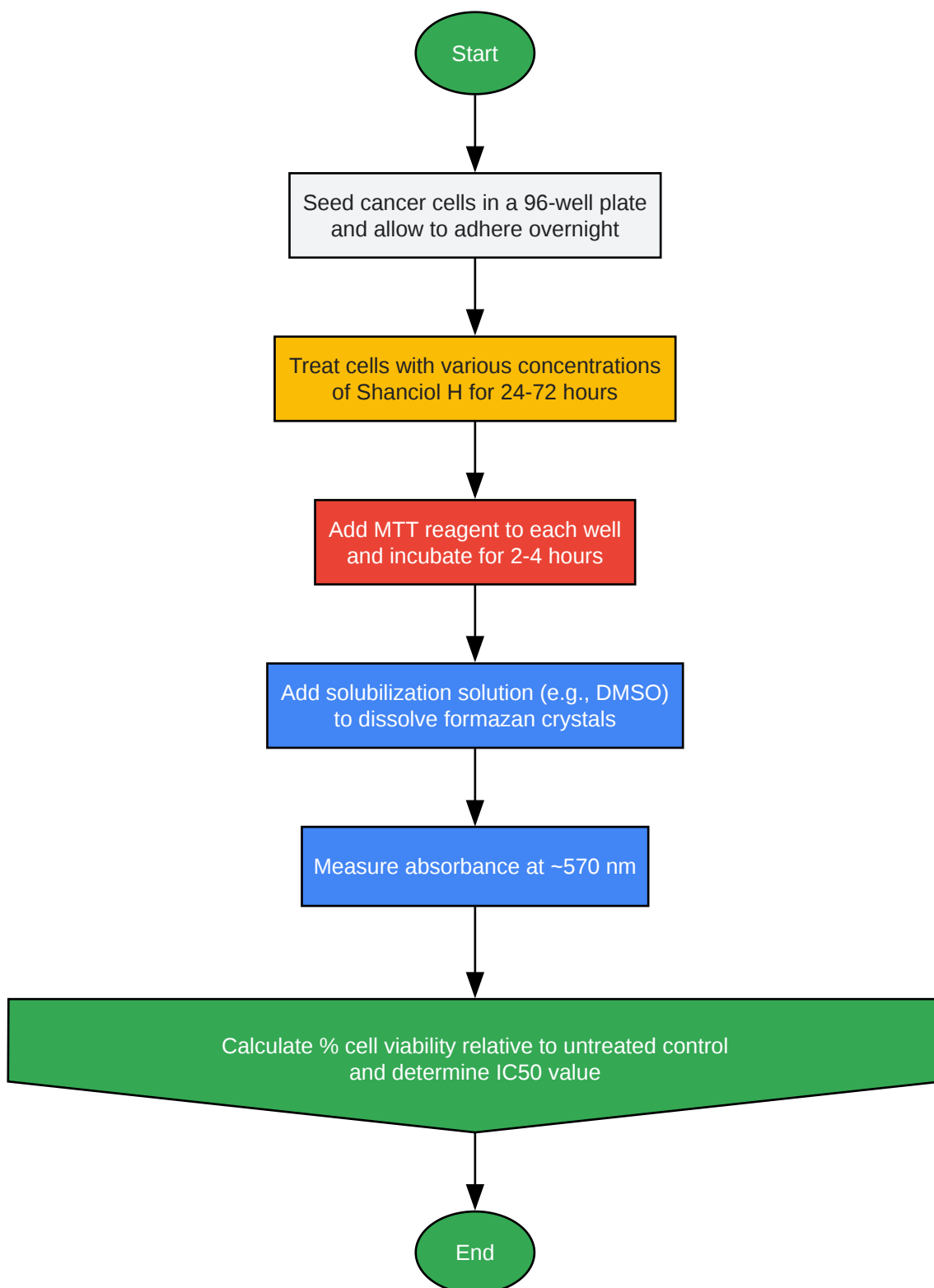


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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-tumor Assay: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of **Shanciol H** on cancer cell lines.



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Caption: Workflow for the MTT cell viability assay to assess anti-tumor activity.

Conclusion and Future Directions

Shanciol H is a promising natural product with potential anti-inflammatory, anti-tumor, and antibacterial properties. However, the current understanding of its pharmacological profile is in its infancy. Future research should focus on:

- Quantitative Pharmacological Characterization: Determining IC₅₀, EC₅₀, K_i, and K_d values for relevant biological targets.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by **Shanciol H**.
- In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of **Shanciol H** in animal models of inflammation, cancer, and bacterial infection.
- Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of **Shanciol H**.

A systematic investigation following these research avenues will be crucial to fully understand the therapeutic potential of **Shanciol H** and its development as a potential drug candidate.

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